Product packaging for Ganoderic Acid Am1(Cat. No.:CAS No. 149507-55-1)

Ganoderic Acid Am1

Cat. No.: B3028036
CAS No.: 149507-55-1
M. Wt: 514.6 g/mol
InChI Key: RDMQPKIDHAFXKA-AQJFDGEUSA-N
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Description

Significance of Ganoderma Species in Traditional and Modern Phytomedicine

Ganoderma species have been integral to traditional Asian medicine for over two millennia, particularly in China, Japan, and Korea nih.govfrontiersin.orgmdpi.comguidedbymushrooms.comencyclopedia.pubtaylorandfrancis.comrsc.org. Revered as the "herb of spiritual potency" or the "mushroom of immortality," Ganoderma lucidum (Lingzhi/Reishi) was historically used to promote longevity, enhance vitality, and treat a wide range of ailments nih.govfrontiersin.orgguidedbymushrooms.comencyclopedia.pubmaxapress.com. Its applications ranged from immune modulation and liver protection to cardiovascular health and anti-aging effects nih.govfrontiersin.orgmdpi.comicm.edu.pl.

In contemporary times, Ganoderma mushrooms continue to be a subject of intense scientific investigation. Modern research validates many of the ancient claims, identifying numerous bioactive compounds, including polysaccharides, triterpenoids, steroids, and phenolic compounds, that contribute to their diverse pharmacological properties mdpi.commaxapress.commdpi.comfrontiersin.orgnih.govijfmr.comresearchgate.net. These compounds are explored for their potential in pharmacology, nutraceuticals, and cosmetics, with ongoing research into their antiviral, anti-inflammatory, antioxidant, and anti-cancer activities frontiersin.orgmdpi.commdpi.comicm.edu.plresearchgate.netmycosphere.org. The global demand for Ganoderma products has led to significant advancements in cultivation techniques and extraction methods, further driving research into its therapeutic applications frontiersin.orgmycosphere.org.

Classification and Diversity of Ganoderic Acids as Key Bioactive Constituents

The Ganoderma genus is a rich source of bioactive secondary metabolites, with triterpenoids being among the most significant and well-studied classes frontiersin.orgnih.govijfmr.comresearchgate.netnih.govnih.govencyclopedia.pubresearchgate.net. These triterpenoids, characterized by a pentacyclic triterpenoid (B12794562) backbone, are often oxygenated and possess diverse functional groups such as hydroxyls, ketones, and esters frontiersin.orgencyclopedia.pub. Collectively known as ganoderic acids (GAs), they are considered the primary contributors to the bitter taste and many of the therapeutic effects of Ganoderma species rsc.orgnih.govresearchgate.netresearchgate.net.

Over 200 ganoderic acid derivatives and other triterpenic acids have been identified from various parts of Ganoderma fungi, including fruiting bodies, spores, and mycelia researchgate.netnih.govresearchgate.net. These compounds are structurally diverse and are classified based on variations in their lanostane (B1242432) skeleton and substituent groups frontiersin.orgencyclopedia.pubresearchgate.net. Prominent examples include ganoderic acids A, B, C, D, F, H, K, and DM, among many others icm.edu.plfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netmdpi.commdpi.com. Ganoderic Acid Am1 (GAAM1) is one such identified member of this extensive family of triterpenoids, contributing to the complex phytochemical profile of Ganoderma species researchgate.netresearchgate.netmdpi.combiocrick.commedchemexpress.comnih.gov.

Rationale for Academic Research on this compound: A Promising Bioactive Component

Academic research into this compound is driven by its specific identified biological activities, suggesting a targeted therapeutic potential. Studies have indicated that GAAM1 possesses notable properties that warrant further investigation:

Hepatoprotective Activities: Further research has shown that this compound exhibits hepatoprotective activities, specifically demonstrating a protective effect against DL-galactosamine-induced cell damage in HL-7702 liver cells biocrick.com. This suggests a potential role in mitigating liver injury.

Antimicrobial Activity: Some studies have indicated that this compound, along with other ganoderic acids, displays antimicrobial activity against specific bacterial strains, including Staphylococcus aureus and Bacillus subtilis researchgate.net.

The identification and characterization of this compound through advanced analytical techniques like UHPLC-MS and HPLC underscore the ongoing efforts to elucidate the specific contributions of individual compounds within the complex Ganoderma matrix researchgate.netresearchgate.netmdpi.com.

Key Properties and Biological Activities of this compound

This compound, a specific lanostane-type triterpenoid isolated from Ganoderma lucidum, is characterized by its unique chemical structure and has been the subject of scientific investigation for its potential therapeutic applications.

Table 1: Key Properties of this compound

PropertyDetailSource(s)
CAS Number 149507-55-1 biocrick.com
Molecular Formula C30H42O7 biocrick.comnih.gov
Molecular Weight 514.66 (or 514.65) biocrick.commedchemexpress.comnih.gov
Identification UHPLC-MS, RP-HPLC, ESI-MS, HPLC researchgate.netresearchgate.netmdpi.com

Table 2: Reported Biological Activities of this compound

Biological ActivityTarget/EffectSpecific Data/ObservationSource(s)
Anti-cancer Cytotoxicity against cancer cellsExhibits anti-cancer properties. biocrick.com
Cytotoxicity Against HeLa cellsIC50 = 19.8 µM medchemexpress.com
Hepatoprotective Against DL-galactosamine-induced cell damage in HL-7702 cellsDemonstrates protective effects. biocrick.com
Antimicrobial Against Staphylococcus aureus and Bacillus subtilisShows activity against these bacterial strains. researchgate.net

Compound Name Index

This article refers to various compounds within the Ganoderma genus and its associated bioactive molecules.

Ganoderma Species:

Ganoderma lucidum (Reishi, Lingzhi)

Ganoderma applanatum

Ganoderma lingzhi

(Numerous other Ganoderma species are mentioned in the literature for their triterpenoid content and bioactivities, but G. lucidum is the primary focus in relation to GAAM1).

Ganoderic Acids and Related Triterpenoids:

Ganoderic Acid A

this compound (GAAM1)

Ganoderic Acid B

Ganoderic Acid C1, C2, C6

Ganoderic Acid D, Df

Ganoderic Acid DM

Ganoderic Acid E, F, G, H

Ganoderic Acid J, K

Ganoderic Acid Mc, Me

Ganoderic Acid N, Nf

Ganoderic Acid P, R, S, Sz

Ganoderic Acid T, TR, TQ

Ganoderic Acid X, Y

Ganoderic Acid alpha

Ganoderic Acid beta

Ganoderic Acid (general)

Lucidenic Acids (A, B, C, D, E, F, G, J)

Ganoderols (A, B)

Ganosporelactone (A, B)

Lucialdehyde C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O7 B3028036 Ganoderic Acid Am1 CAS No. 149507-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21?,22+,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMQPKIDHAFXKA-AQJFDGEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347681
Record name Ganoderic acid AM1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149507-55-1
Record name Ganoderic acid AM1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Characterization, and Structural Elucidation of Ganoderic Acid Am1

Isolation Strategies from Ganoderma Biota

The isolation of Ganoderic Acid Am1 from Ganoderma species typically involves a multi-step process, combining extraction with various chromatographic techniques to separate it from a complex mixture of fungal metabolites.

Chromatographic Separation Techniques

A range of chromatographic methods are instrumental in purifying this compound. These techniques exploit differences in polarity, size, and affinity to separate the target compound from other constituents within the crude extract.

Silica (B1680970) Gel Chromatography: This is a foundational technique used in the initial stages of purification. Crude extracts are often loaded onto silica gel columns and eluted with solvent systems of increasing polarity, typically involving mixtures of non-polar solvents (like hexane (B92381) or dichloromethane) and more polar solvents (like ethyl acetate (B1210297) or methanol). Silica gel chromatography has been employed in the isolation of various ganoderic acids, including those from Ganoderma species researchgate.netgoogle.comresearchgate.netnih.govcabidigitallibrary.org.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, commonly utilizing C18-bonded silica columns, is a powerful method for the separation and quantification of ganoderic acids, including GAAM1 nih.govjfda-online.comresearchgate.net. This technique employs a mobile phase gradient, often consisting of acetonitrile (B52724) and an aqueous buffer (e.g., acetic acid or phosphoric acid), to achieve high-resolution separation based on the hydrophobicity of the compounds. Semipreparative HPLC, a scaled-up version, is frequently used to isolate sufficient quantities of pure compounds like GAAM1 for further analysis researchgate.netjfda-online.com.

Sephadex LH-20 Chromatography: This gel filtration chromatography technique, using Sephadex LH-20, is effective for separating compounds based on their molecular size and polarity. It is often employed in the purification of ganoderic acids, playing a role in the isolation of Ganoderic Acid A google.com.

MCI Gel Chromatography: While not explicitly detailed for GAAM1 in the provided literature, MCI gel is a type of reversed-phase chromatography that can be utilized for the purification of triterpenoids, offering an alternative or complementary separation mechanism.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the irreversible adsorption associated with solid stationary phases. It has been employed for the efficient preparation and purification of compounds like Ganoderic Acid A from complex mixtures google.com, highlighting its potential for isolating other ganoderic acids.

Source Organisms and Bioprocess Conditions Affecting Yield

This compound has been identified and isolated from several Ganoderma species, with the yield and efficiency of isolation being influenced by the source organism and the extraction and purification protocols employed.

Ganoderma lucidum : This species is a well-established source of numerous ganoderic acids, including GAAM1 cabidigitallibrary.orgresearchgate.netresearchgate.netmedchemexpress.commedchemexpress.combvsalud.orgmdpi.comcaldic.commedchemexpress.comnih.govnih.gov. GAAM1 has been isolated from both the fruiting bodies and mycelia of G. lucidum.

Ganoderma resinaceum : GAAM1 has been isolated from the mycelium of G. resinaceum researchgate.netbegellhouse.com, indicating that mycelial cultures can also serve as a source for this compound.

Ganoderma theaecolum : The fruiting bodies of G. theaecolum have also yielded this compound, alongside other novel lanostane (B1242432) triterpenoids nih.govresearchgate.netnih.gov.

Advanced Spectroscopic Approaches for Structural Determination

Once isolated, the precise chemical structure of this compound is elucidated using a suite of advanced spectroscopic techniques. These methods provide detailed information about the compound's molecular formula, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is indispensable for determining the complete structure of complex organic molecules like triterpenoids. Both one-dimensional (1D) NMR (¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are employed researchgate.netresearchgate.netnih.govjfda-online.comresearchgate.netbvsalud.orgnih.govbegellhouse.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net.

¹H NMR and ¹³C NMR: These provide information about the number and types of protons and carbons, respectively, and their chemical environments. Chemical shifts and coupling constants in ¹H NMR spectra help in identifying functional groups and the connectivity of protons. ¹³C NMR spectra, often supplemented with DEPT experiments, reveal the carbon skeleton.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is critical for determining stereochemistry, particularly for assigning configurations at chiral centers.

These NMR data collectively allow for the complete structural assignment, including the precise arrangement of atoms and the stereochemical configuration of this compound researchgate.netbvsalud.orgbegellhouse.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS), such as HR-ESI-MS, provides accurate mass measurements that allow for the determination of the exact molecular formula of this compound, which is C₃₀H₄₂O₇ mdpi.comnih.gov.

Fragmentation Analysis: Techniques like MS/MS (tandem mass spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) generate fragmentation patterns by breaking down the molecule. These patterns are characteristic of specific structural features and can be compared to known compounds or used to deduce structural elements. For ganoderic acids, common fragmentation pathways involve the loss of water (H₂O) or carbon dioxide (CO₂) and characteristic cleavages within the triterpenoid (B12794562) skeleton nih.govsemanticscholar.org.

Biosynthesis of Ganoderic Acids: Pathways and Enzymatic Regulation Relevant to Ganoderic Acid Am1

Mevalonate (B85504) Pathway as the Central Biosynthetic Route for Lanostane (B1242432) Triterpenoids

The biosynthesis of all ganoderic acids originates from the mevalonate (MVA) pathway, a fundamental metabolic route found in most eukaryotes and some bacteria for the production of isoprenoid precursors. researchgate.netmdpi.com This pathway provides the essential C5 building blocks that are sequentially assembled to form the C30 triterpenoid (B12794562) skeleton. frontiersin.org In fungi, the MVA pathway is the exclusive route for terpenoid backbone biosynthesis.

The journey to the lanostane skeleton begins with the universal precursor, Acetyl-CoA. Through a series of enzymatic reactions, this simple two-carbon unit is converted into the complex tetracyclic triterpene, lanosterol (B1674476), which serves as the direct precursor to all ganoderic acids. nih.govnih.gov

The key steps and intermediates are:

Formation of HMG-CoA: Two molecules of Acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with a third molecule of Acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.org

Conversion to Mevalonate: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a critical rate-limiting step in the pathway. nih.gov

Synthesis of Isopentenyl Pyrophosphate (IPP): Mevalonate is subsequently phosphorylated twice and then decarboxylated to yield the fundamental five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP).

Formation of Farnesyl Diphosphate (B83284) (FPP): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). These C5 units are then sequentially condensed to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl diphosphate (FPP; C15).

Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head to create the C30 linear triterpene, squalene. nih.gov

Cyclization to Lanosterol: Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is then cyclized by lanosterol synthase to produce the first steroidal intermediate, lanosterol. nih.govnih.gov This cyclization establishes the characteristic lanostane backbone of all ganoderic acids.

Key Intermediates in the Mevalonate Pathway Leading to Lanosterol

IntermediateDescriptionCarbon Count
Acetyl-CoAStarting precursor for the pathwayC2
HMG-CoAProduct of the condensation of three Acetyl-CoA unitsC6
MevalonateFormed by the reduction of HMG-CoAC6
Isopentenyl Pyrophosphate (IPP)The basic five-carbon building block of isoprenoidsC5
Farnesyl Diphosphate (FPP)Formed from the condensation of three IPP unitsC15
SqualeneA linear triterpene formed from two FPP moleculesC30
LanosterolThe first cyclic triterpenoid precursor to ganoderic acidsC30

The conversion of simple precursors into the complex lanosterol skeleton is catalyzed by a series of specific enzymes. The regulation of the genes encoding these enzymes is a key factor in controlling the flux through the pathway and, consequently, the yield of ganoderic acids.

Key enzymes in this pathway include:

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate. nih.gov It is widely considered a major rate-limiting enzyme in the pathway, and its overexpression has been shown to increase ganoderic acid accumulation. nih.gov

Farnesyl diphosphate synthase (FPPs): This enzyme synthesizes the C15 intermediate FPP from IPP and DMAPP.

Squalene synthase (SQS): SQS catalyzes the first committed step in triterpene synthesis, the dimerization of FPP to form squalene. nih.gov Its activity is a critical control point directing metabolic flux towards triterpenoids.

Lanosterol synthase (OSC): Also known as oxidosqualene cyclase, this enzyme is responsible for the intricate cyclization of 2,3-oxidosqualene to form the lanostane skeleton. nih.gov

The final steps leading from lanosterol to the vast array of specific ganoderic acids, such as Ganoderic Acid Am1, involve a series of largely uncharacterized oxidation, reduction, and acylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other modifying enzymes. nih.gov

Key Enzymes in the Biosynthesis of the Lanostane Skeleton

EnzymeAbbreviationFunctionSignificance
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRReduces HMG-CoA to mevalonateA key rate-limiting enzyme in the MVA pathway. nih.gov
Farnesyl diphosphate synthaseFPPsSynthesizes farnesyl diphosphate (FPP)Provides the C15 precursor for squalene synthesis.
Squalene synthaseSQSCondenses two FPP molecules to form squaleneA critical branch-point enzyme directing flux to triterpenoids. nih.gov
Lanosterol synthase (Oxidosqualene cyclase)OSC / LSCyclizes 2,3-oxidosqualene to lanosterolForms the foundational lanostane skeleton of ganoderic acids. nih.gov

Molecular Mechanisms Regulating Ganoderic Acid Biosynthesis

The production of ganoderic acids is not constitutive but is instead controlled by a complex regulatory network that responds to developmental stages and environmental cues. This regulation occurs primarily at the level of gene transcription, where the expression of biosynthetic enzymes is modulated.

Several genes encoding the enzymes of the MVA pathway have been identified and characterized in Ganoderma lucidum. frontiersin.org Studies using real-time quantitative PCR (qRT-PCR) and transcriptome analysis have revealed that the expression levels of these genes often correlate with the rate of ganoderic acid accumulation. For instance, the transcript levels of genes encoding HMGR, SQS, and lanosterol synthase have been observed to be significantly higher during developmental stages or under culture conditions that favor high ganoderic acid production. frontiersin.org For example, research has shown that the expression of these key biosynthetic genes can be up-regulated by several-fold during the immature stage of fruiting body development, which corresponds with peak ganoderic acid content. frontiersin.org Supplementation with inducers like sodium acetate (B1210297) has also been shown to significantly up-regulate the transcription of genes such as hydroxymethylglutaryl-CoA synthase (hmgs), farnesyl pyrophosphate synthase (fps), and squalene synthase (sqs). frontiersin.org

Beyond the individual regulation of biosynthetic genes, global regulators that control entire metabolic pathways play a crucial role. In Ganoderma, the methyltransferase LaeA has been identified as a key global positive regulator of ganoderic acid biosynthesis. nih.gov LaeA is a protein known to be involved in the regulation of secondary metabolism in many fungi. nih.gov

Studies have demonstrated that the targeted deletion of the laeA gene in Ganoderma lingzhi leads to a significant reduction in the production of ganoderic acids. nih.gov This decrease in product formation is accompanied by drastically lower transcription levels of the ganoderic acid biosynthetic genes. nih.gov Conversely, the overexpression of laeA results in an increased concentration of ganoderic acids. nih.gov These findings establish LaeA as a critical component in a complex regulatory system that governs the production of these valuable secondary metabolites. nih.gov Other transcription factors, such as AreA and PacC, have also been implicated in the regulation of this pathway. nih.gov

Bioprocess Engineering for Enhanced Ganoderic Acid Yields

The naturally low content of ganoderic acids in Ganoderma has driven the development of bioprocess engineering strategies to improve yields in submerged fermentation cultures. These strategies focus on optimizing culture conditions and manipulating metabolic pathways to channel more precursors towards ganoderic acid production.

Effective strategies include:

Two-Stage Culture Systems: A common approach involves an initial stage of rapid mycelial growth in a shaking culture, followed by a static liquid culture stage, which has been shown to be more conducive to ganoderic acid accumulation.

Nutrient Limitation: Nitrogen limitation has been identified as a particularly effective strategy. Cultivating Ganoderma lucidum under nitrogen-limiting conditions can significantly enhance the content of individual ganoderic acids. This effect is linked to the up-regulation of key biosynthetic genes.

Elicitation: The addition of specific molecules (elicitors) to the culture can trigger a defense response in the fungus, often leading to increased production of secondary metabolites. Inducers such as methyl jasmonate and sodium acetate have been successfully used to enhance ganoderic acid biosynthesis. frontiersin.org

Bioreactor Design and Operation: Optimizing physical parameters such as oxygen supply is critical. Higher oxygen concentrations in the gas phase of static cultures have been shown to result in higher biomass and total ganoderic acid accumulation, partly by increasing the transcriptional levels of key MVA pathway genes.

Examples of Enhanced Ganoderic Acid Production Through Bioprocess Strategies

StrategyFold Increase in Yield (Approx.)Key GAs AffectedReference
Nitrogen Limitation (3mM glutamine)2.8 to 8.3-foldGA-Mk, GA-T, GA-S, GA-Me
Apoptosis Induction (Aspirin)2.8-fold (Total GAs)Ganoderic Acid 24, Total GAs
Elicitation (Sodium Acetate)1.28-fold (Total GAs)Total GAs frontiersin.org

Elicitation Strategies in Fungal Cultivation

The production of ganoderic acids, a class of valuable secondary metabolites, can be significantly enhanced by introducing specific stressors or signaling molecules, known as elicitors, into the fungal cultivation process. These elicitors trigger defense or stress responses in the fungus, often leading to an upregulation of the biosynthetic pathways responsible for producing these compounds.

Reactive Oxygen Species (ROS): ROS act as crucial signaling molecules in Ganoderma lucidum, influencing the biosynthesis of ganoderic acids. Studies have shown that an increase in intracellular ROS levels can lead to a significant uptick in ganoderic acid accumulation. This is because ROS can trigger a cascade of events that upregulate the expression of genes involved in the ganoderic acid biosynthetic pathway. For instance, silencing the alternative oxidase (AOX) gene, which helps alleviate ROS production, results in increased intracellular ROS and a corresponding 42-44% increase in ganoderic acid content. scienceopen.com Conversely, the addition of a ROS scavenger, N-acetyl-l-cysteine (NAC), has been shown to depress both ROS levels and ganoderic acid accumulation. scienceopen.com

Calcium Ions (Ca2+): Calcium signaling plays a vital role in regulating the biosynthesis of ganoderic acids. The exchange of sodium and calcium ions (Na+/Ca2+) can induce the expression of genes involved in the calcineurin signaling pathway. nih.gov This, in turn, has been shown to trigger an increase in the biosynthesis of ganoderic acids, highlighting the importance of ion exchange and calcium-dependent signaling pathways in the production of these compounds. nih.govnih.gov

Nitric Oxide (NO): Nitric oxide is another key signaling molecule that can modulate the biosynthesis of ganoderic acids, particularly in response to environmental stress like heat. Research has shown that NO can decrease the accumulation of ganoderic acids induced by heat stress. nih.gov It achieves this by reducing the production of mitochondrial ROS. This effect is mediated through the inhibition of the enzyme aconitase via a process called S-nitrosylation at a specific cysteine residue (Cys-594). nih.gov This demonstrates a complex interplay between different signaling molecules in the regulation of ganoderic acid production.

Genetic Manipulation for Metabolic Pathway Optimization

Metabolic engineering through genetic manipulation offers a powerful approach to enhance the production of desired compounds like ganoderic acids. By overexpressing key genes in the biosynthetic pathway, it is possible to increase the metabolic flux towards the final products.

The biosynthesis of ganoderic acids follows the mevalonate (MVA) pathway, starting from acetyl-CoA. nih.gov Several key enzymes in this pathway have been targeted for overexpression to boost ganoderic acid yields.

Overexpression of FPS, SQS, LS, HMGR, and SE genes:

HMGR (3-hydroxy-3-methylglutaryl-CoA reductase): This enzyme catalyzes a rate-limiting step in the MVA pathway. Overexpression of the HMGR gene in G. lucidum has been shown to significantly increase the accumulation of ganoderic acids, with some engineered strains producing levels approximately 2-fold higher than wild-type strains. frontiersin.org This strategy also leads to an increased accumulation of pathway intermediates like squalene and lanosterol. frontiersin.org

FPS (Farnesyl Diphosphate Synthase): Overexpression of the homologous FPS gene is another effective strategy. It has been demonstrated to upregulate the transcription of downstream genes like squalene synthase (SQS) and lanosterol synthase (LS), leading to improved production of ganoderic acids in submerged cultures of G. lucidum. atlantis-press.com

SQS (Squalene Synthase): As a key enzyme that directs the metabolic flow towards triterpenoid synthesis, overexpressing the SQS gene has resulted in increased accumulation of individual ganoderic acids. nih.gov For instance, mating a monokaryotic strain overexpressing SQS with another engineered strain led to a hybrid with significantly higher contents of GA-T, GA-Me, and GA-P. nih.gov

LS (Lanosterol Synthase): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the precursor of all ganoderic acids. Increased expression of the LS gene is associated with higher ganoderic acid content, particularly during the immature stages of fruiting body development. phytobank.ca

SE (Squalene Epoxidase): The overexpression of the squalene epoxidase (SE) gene has been shown to double the production of ganoderic acids compared to the wild-type strain. Furthermore, the simultaneous overexpression of both SE and HMGR genes resulted in a synergistic effect, leading to a much greater enhancement of individual ganoderic acid production—up to 5.9-fold higher for GA-T.

The following table summarizes the impact of overexpressing these key biosynthetic genes on ganoderic acid production.

Gene OverexpressedEnzyme FunctionImpact on Ganoderic Acid Production
HMGR Catalyzes the conversion of HMG-CoA to mevalonate~2-fold increase in total ganoderic acids. frontiersin.org
FPS Synthesizes farnesyl diphosphate from isopentenyl pyrophosphateUpregulates downstream genes (SQS, LS) and improves GA production. atlantis-press.com
SQS Catalyzes the first committed step in triterpenoid synthesisIncreases individual ganoderic acids (e.g., GA-T, GA-Me, GA-P). nih.gov
LS Catalyzes the cyclization of 2,3-oxidosqualene to lanosterolHigher expression correlates with increased GA content. phytobank.ca
SE Catalyzes the epoxidation of squalene to 2,3-oxidosqualene~2-fold increase alone; up to 5.9-fold increase when co-expressed with HMGR.

Biotransformation of Ganoderic Acid Derivatives

Biotransformation utilizes microorganisms or their enzymes to carry out specific chemical modifications on a substrate, offering a green and efficient alternative to chemical synthesis for producing novel or modified compounds.

A notable example is the microbial biotransformation of Ganoderic Acid A, one of the major triterpenoids found in Ganoderma lucidum. Studies have explored the use of various microorganisms to modify its structure, leading to new derivatives.

Microbial Biotransformation of Ganoderic Acid A:

A soil-isolated bacterial strain, identified as Streptomyces sp., has demonstrated the ability to biotransform Ganoderic Acid A. This bacterium converts Ganoderic Acid A into a new derivative, 3-O-acetyl Ganoderic Acid A, through O-acetylation. atlantis-press.com This represents the first report of bacteria performing such a transformation on a Ganoderma triterpenoid.

In another study, an intestinal bacterium, Bacillus subtilis, was found to glycosylate Ganoderic Acid A. nih.gov Two specific uridine (B1682114) diphosphate-dependent glycosyltransferase (UGT) enzymes from this bacterium were able to convert Ganoderic Acid A into GAA-15-O-β-glucoside. nih.gov

These examples highlight the potential of biotransformation to diversify the range of ganoderic acid derivatives, potentially leading to compounds with novel or enhanced biological activities.

Analytical Methodologies for Profiling and Quantification of Ganoderic Acid Am1

High-Resolution Chromatographic Techniques

High-resolution chromatography, particularly when coupled with sensitive detection methods, provides the necessary precision and selectivity for analyzing complex mixtures containing Ganoderic Acid Am1.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) due to its faster analysis times, higher resolution, and increased sensitivity. UPLC systems utilize smaller particle size stationary phases and operate at higher pressures, leading to improved separation efficiency.

Studies have utilized UPLC for the profiling and quantification of various ganoderic acids, including this compound. For instance, a UPLC method employing an ACQUITY UPLC BEH C18 column with a gradient elution of formic acid in water and acetonitrile (B52724) has been developed for the simultaneous determination of eleven ganoderic acids researchgate.neteurekaselect.com. Another study employed UPLC coupled with a diode array detector (DAD) and mass spectrometry (MS) for identifying triterpenoids, including ganoderic acid derivatives researchgate.net. Furthermore, UPLC-QTOF-MS has been used for metabolomic analysis, identifying numerous triterpenes, with this compound being among the annotated compounds detected in mycelial biomass nih.gov. A reversed-phase liquid chromatographic method using an Agilent Zorbax SB-C18 column was developed for the quantitative determination of six triterpenoids, including this compound researchgate.net. This compound has also been identified and quantified using UPLC-Orbitrap-HRMS as part of a comprehensive analysis of Ganoderma lucidum spore powder mdx.ac.uk.

Table 1: UPLC Separation Parameters for Ganoderic Acids

TechniqueColumn TypeMobile Phase CompositionDetection WavelengthReference
UPLCACQUITY UPLC BEH C180.1% formic acid in water and acetonitrile (gradient)Not specified researchgate.neteurekaselect.com
UPLCAgilent SB-C180.1% formic acid in water and acetonitrile (gradient)Not specified maxapress.com
UPLCAgilent Zorbax SB-C18Acetonitrile and 0.03% aqueous phosphoric acid (gradient)252 nm researchgate.net
UPLCAgilent Zorbax Eclipse Plus C18Not specified (gradient)Not specified mdpi.com

Coupling with Mass Spectrometry (MS/MS) for Targeted Analysis

The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) significantly enhances the selectivity and sensitivity for the targeted analysis of specific compounds like this compound. This technique allows for the precise identification and quantification of analytes by monitoring specific precursor-to-product ion transitions in the Multiple Reaction Monitoring (MRM) mode.

Several studies have successfully employed UPLC-MS/MS for the simultaneous quantification of multiple ganoderic acids. A rapid quality assessment method using UPLC-MS/MS was developed to determine eleven ganoderic acids, demonstrating good correlation coefficients (r² > 0.998), recoveries between 89.1–114.0%, and low detection limits (0.66–6.55 μg/kg) researchgate.neteurekaselect.com. This method was found to be stable and suitable for evaluating Ganoderma quality researchgate.neteurekaselect.com. Another study utilized UPLC-MS/MS to characterize metabolites of ganoderic acid extracts in rats, identifying numerous metabolites through MS/MS spectra x-mol.net. A sensitive and selective LC-MS/MS method was described for the simultaneous analysis of five ganoderic acids (C2, B, A, H, D) in Ganoderma lucidum and related species, reporting intra- and inter-day precision less than 6.2% and accuracy from 90.0% to 105.7% ganoderma-market.comnih.gov. This compound has also been quantified using UPLC-MS/MS in studies focusing on Ganoderma species and their metabolites google.commaxapress.comresearchgate.net. For instance, a method was established for the simultaneous detection of 25 triterpene compounds, including this compound, using UHPLC-triple quadrupole mass spectrometry, with specific parameters for this compound (parent ion: 513, quantitative ion: 453.2) google.com.

Table 2: UPLC-MS/MS Parameters for Ganoderic Acid Analysis

TechniqueColumn TypeIonization ModeDetection ModeQuantitation Limit (LOQ)Limit of Detection (LOD)Reference
UPLC-MS/MSACQUITY UPLC BEH C18ESI-MRM2.20–21.84 μg/kg0.66–6.55 μg/kg researchgate.neteurekaselect.com
LC-MS/MSAgilent Zorbax XDB C18APCI (neg/pos)SRM20.0–40.0 ng/mL3.0–25.0 ng/mL ganoderma-market.comnih.gov
UHPLC-MS/MSNot specifiedNot specifiedMRMNot specifiedNot specified x-mol.net
UPLC-MS/MSNot specifiedNot specifiedMRMNot specifiedNot specified researchgate.net
UHPLC-TQ-MSNot specifiedNot specifiedMRMNot specifiedNot specified google.com

Immunochemical Detection Systems

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assays (ELISA), offer highly specific and sensitive detection of target molecules by utilizing antibody-antigen interactions.

ELISA methods have been developed for the specific detection and quantification of certain ganoderic acids, offering a potentially cost-effective and rapid alternative to chromatographic techniques for specific analytes. A highly specific monoclonal antibody against Ganoderic Acid A (GAA) was produced, leading to the development of an indirect competitive ELISA (icELISA) for the sensitive detection of GAA in Ganoderma lingzhi thieme-connect.comnih.gov. This icELISA method demonstrated high specificity and sensitivity, with a limit of detection (LOD) of 6.10 ng/mL for GAA thieme-connect.comnih.gov. Validation analyses supported the accuracy and reliability of this method for quality control based on GAA content thieme-connect.comnih.gov. The development of a single-chain variable fragment (scFv) antibody against Ganoderic Acid A has also been described, aiming for a cost-effective quantitative analysis approach jst.go.jpjst.go.jp. While these studies primarily focus on Ganoderic Acid A, the principle could be extended to other ganoderic acids, including this compound, with the development of specific antibodies.

Table 3: ELISA Parameters for Ganoderic Acid Detection

Assay TypeTarget AnalyteAntibody TypeLimit of Detection (LOD)SpecificityReference
icELISAGanoderic Acid A (GAA)Monoclonal Ab6.10 ng/mLHigh thieme-connect.comnih.gov
icELISAGanoderic Acid A (GAA)scFv AntibodyNot specifiedHigh jst.go.jpjst.go.jp

Compound List:

this compound

Ganoderic Acid A (GAA)

Ganoderic Acid B

Ganoderic Acid C1

Ganoderic Acid C2

Ganoderic Acid C5

Ganoderic Acid C6

Ganoderic Acid D

Ganoderic Acid E

Ganoderic Acid F

Ganoderic Acid G

Ganoderic Acid H

Ganoderic Acid J

Ganoderic Acid K

Ganoderic Acid LM2

Ganoderic Acid DM

Ganoderenic Acid A

Ganoderenic Acid B

Ganoderenic Acid C

Ganoderenic Acid D

Lucidenic Acid A

Lucidenic Acid N

Methyl lucidenate E2

Ganoderic acid Jb

Ganoderic acid Y

Ganoderic acid Z

20-hydroxy this compound

3β,7β-Dihydroxy-11,15,23-trioxo-lanost-8,16-dien-26-oic acid

3β,7β,15β-trihydroxy-11,23-dioxo-lanost-8,16-dien-26-oic acid

7-oxo-ganoderic acid

Mechanistic Studies of Biological Activities of Ganoderic Acid Am1 and Analogues in Vitro Investigations

Investigation of Anticancer Mechanisms in Cellular Models

Ganoderic acid AM1 has demonstrated cytotoxic effects on cancer cells, effectively reducing their viability. For instance, it has shown an IC50 value of 19.8 µM in HeLa cells, indicating its potency in inhibiting cell proliferation. medchemexpress.com This inhibitory effect is a cornerstone of its anticancer activity, preventing the uncontrolled growth characteristic of tumors.

Studies on analogous ganoderic acids, such as Ganoderic Acid A (GA-A), further support these findings. GA-A has been shown to significantly inhibit the proliferation of human hepatocellular carcinoma (HCC) cells, HepG2 and SMMC7721, in a dose-dependent manner. nih.gov This suggests that the core structure of ganoderic acids is crucial for their antiproliferative effects. Similarly, Ganoderic Acid DM (GA-DM) effectively inhibited cell proliferation and colony formation in MCF-7 human breast cancer cells. researchgate.net

The following table summarizes the observed effects of this compound and its analogues on the proliferation and viability of various cancer cell lines.

CompoundCell Line(s)Observed EffectReference(s)
This compoundHeLaIC50 of 19.8 µM medchemexpress.com
Ganoderic Acid AHepG2, SMMC7721 (Hepatocellular Carcinoma)Dose-dependent inhibition of proliferation nih.gov
Ganoderic Acid DMMCF-7 (Breast Cancer)Inhibition of cell proliferation and colony formation researchgate.net

A key mechanism by which this compound and its analogues exert their anticancer effects is through the induction of programmed cell death, primarily apoptosis and in some cases, autophagy.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Studies on Ganoderic Acid A (GA-A) have shown that it induces apoptosis in human hepatocellular carcinoma (HCC) cells. nih.gov This is further supported by research demonstrating that GA-A treatment leads to an increase in the expression of cleaved caspase-3, a key executioner of apoptosis. nih.gov In acute lymphoblastic leukemia (ALL) NALM-6 cells, GA-A extract was found to significantly increase apoptosis and cell death. brieflands.combrieflands.com

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death. In the context of cancer, its role is complex. Some studies indicate that certain ganoderic acids can induce autophagy-related cell death. For example, Ganoderic Acid DM has been shown to induce autophagy in melanoma cells. semanticscholar.org In NALM-6 cells, GA-A treatment resulted in the upregulation of several autophagy-related genes, including MAP1LC3B, BECN1, ATG5, ATG10, RB1CC1, and AMBRA1. brieflands.combrieflands.com However, other research suggests that Ganoderic Acid A can suppress autophagy to enhance the sensitivity of lung cancer cells to chemotherapy. nih.gov

The table below details the effects of this compound analogues on programmed cell death pathways in different cancer cell models.

CompoundCell Line(s)Programmed Cell Death MechanismKey FindingsReference(s)
Ganoderic Acid AHepG2, SMMC7721 (Hepatocellular Carcinoma)ApoptosisIncreased expression of cleaved caspase-3. nih.gov
Ganoderic Acid ANALM-6 (Acute Lymphoblastic Leukemia)Apoptosis and AutophagyIncreased apoptosis; Upregulation of autophagy-related genes. brieflands.combrieflands.com
Ganoderic Acid DMMelanomaAutophagy and ApoptosisInduces a cross-talk between autophagic and apoptotic cell death. semanticscholar.org
Ganoderic Acid AA549/DDP (Cisplatin-resistant Lung Cancer)Autophagy SuppressionSuppresses autophagy to increase sensitivity to cisplatin. nih.gov

The uncontrolled proliferation of cancer cells is often due to dysregulation of the cell cycle. Ganoderic acids have been shown to interfere with this process, causing cell cycle arrest at specific checkpoints.

Ganoderic Acid A (GA-A) has been demonstrated to induce cell cycle arrest at the G0/G1 phase in human hepatocellular carcinoma (HCC) cells. nih.gov This is achieved by downregulating the expression of cyclin D1, a key protein that promotes the transition from the G1 to the S phase of the cell cycle. nih.gov Concurrently, GA-A treatment increases the expression of p21, an inhibitor of cyclin-dependent kinases. nih.gov Similarly, Ganoderic Acid DM (GA-DM) has been found to mediate G1 cell cycle arrest in MCF-7 breast cancer cells by decreasing the protein levels of CDK2, CDK6, and cyclin D1. researchgate.net

The following table summarizes the effects of ganoderic acids on cell cycle progression in various cancer cell lines.

CompoundCell Line(s)Cell Cycle Phase of ArrestMolecular MechanismsReference(s)
Ganoderic Acid AHepG2, SMMC7721 (Hepatocellular Carcinoma)G0/G1Downregulation of cyclin D1; Upregulation of p21. nih.gov
Ganoderic Acid DMMCF-7 (Breast Cancer)G1Decreased protein levels of CDK2, CDK6, and cyclin D1. researchgate.net

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Several ganoderic acids have demonstrated the ability to inhibit these processes in vitro.

Ganoderic Acid A (GA-A) has been shown to significantly decrease the migratory and invasive capabilities of HepG2 and SMMC7721 hepatocellular carcinoma cells. nih.gov This effect is also observed in breast cancer cells, where ganoderic acids A and H suppressed adhesion, migration, and invasion. researchgate.net Ganoderic Acid T (GA-T) has been found to inhibit the migration of HCT-116 colon carcinoma cells and 95-D highly metastatic lung tumor cells. nih.gov Furthermore, Ganoderic Acid Me (GA-Me) has been reported to inhibit the cell migration of 95-D lung cancer cells. miloa.eu The mechanism behind this inhibition often involves the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell invasion. For example, GA-T and GA-Me have been shown to down-regulate the expression of MMP-2 and MMP-9. nih.govmiloa.eu

The table below provides an overview of the inhibitory effects of ganoderic acids on cancer cell migration and invasion.

CompoundCell Line(s)Effect on Migration/InvasionAssociated Molecular ChangesReference(s)
Ganoderic Acid AHepG2, SMMC7721 (Hepatocellular Carcinoma)Inhibition of migration and invasionNot specified nih.gov
Ganoderic Acids A & HMDA-MB-231 (Breast Cancer)Suppression of adhesion, migration, and invasionNot specified researchgate.net
Ganoderic Acid THCT-116 (Colon Carcinoma), 95-D (Lung Cancer)Inhibition of migrationDown-regulated expression of MMP-9 nih.gov
Ganoderic Acid Me95-D (Lung Cancer)Inhibition of cell migrationSuppression of MMP-2 and MMP-9 gene expression miloa.eu

The anticancer activities of ganoderic acids are underpinned by their ability to modulate critical signaling pathways that control cell growth, survival, and metastasis.

One of the key tumor suppressor pathways involves the p53 protein. An amide derivative of Ganoderic Acid A, compound A2, has been shown to induce apoptosis by regulating the p53 signaling pathway. nih.govnih.govresearchgate.net It is suggested that this compound may inhibit the interaction between MDM2 and p53, thereby stabilizing p53 and promoting its tumor-suppressive functions. nih.govnih.govresearchgate.net

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a common feature in many cancers, promoting tumor growth and progression.

Several ganoderic acids have been shown to inhibit the NF-κB signaling pathway. Ganoderic acids A and H have been found to inhibit the transcription factor NF-κB in highly invasive human breast cancer cells. researchgate.net This inhibition leads to the suppression of urokinase-type plasminogen activator (uPA) secretion, a key enzyme involved in cancer invasion and metastasis. researchgate.net Similarly, Ganoderic Acid Me (GA-Me) has been demonstrated to inhibit NF-κB activity in MDA-MB-231 breast cancer cells, even in the presence of the inflammatory cytokine TNF-α. nih.gov This inhibition results in the downregulation of various NF-κB-regulated genes involved in cell proliferation (c-Myc and cyclin D1), anti-apoptosis (Bcl-2), invasion (MMP-9), and angiogenesis (VEGF, IL-6, and IL-8). nih.gov Ganoderic Acid T (GA-T) has also been shown to inhibit the nuclear translocation of NF-κB, leading to the down-regulated expression of MMP-9, iNOS, and uPA. nih.gov

The following table summarizes the interactions of ganoderic acids with the NF-κB signaling pathway.

CompoundCell Line(s)Effect on NF-κB PathwayDownstream ConsequencesReference(s)
Ganoderic Acids A & HMDA-MB-231 (Breast Cancer)Inhibition of NF-κB transcription factorSuppression of uPA secretion researchgate.net
Ganoderic Acid MeMDA-MB-231 (Breast Cancer)Inhibition of NF-κB activityDownregulation of genes involved in proliferation, anti-apoptosis, invasion, and angiogenesis nih.gov
Ganoderic Acid THCT-116 (Colon Carcinoma)Inhibition of NF-κB nuclear translocationDown-regulated expression of MMP-9, iNOS, and uPA nih.gov

Regulation of Oncogenic and Tumor Suppressor Signaling Pathways

PI3K/AKT/mTOR Signaling Pathway Modulation

Ganoderic Acid A (GAA) has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway, a critical cascade that governs cell survival, proliferation, and growth. In vitro studies demonstrate that GAA can inhibit this pathway, which is often hyperactivated in various cancers. For instance, in human glioblastoma cells, GAA treatment led to the inactivation of the PI3K/AKT signaling pathway, contributing to the induction of apoptosis and autophagy. nih.gov This inhibitory action is crucial, as the PI3K/AKT/mTOR axis plays a significant role in tumor progression. nih.govresearchgate.net

Further research indicates that GAA's regulatory effect on this pathway can influence a variety of cellular processes. By activating the PI3K/AKT pathway, GAA has been observed to promote bone formation in osteoblasts, suggesting its potential role in modulating cell differentiation. nih.gov The phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways are central to regulating cellular survival and immune responses. mdpi.com The abnormal activation of this pathway is a common feature in many types of cancer, making it a key target for anticancer drug development. researchgate.net

Cell Line Compound Key Findings Reference
Human Glioblastoma CellsGanoderic Acid AInactivation of PI3K/AKT pathway, leading to apoptosis and autophagy. nih.gov
MC3T3-E1, Primary OsteoblastsGanoderic Acid AActivation of PI3K/AKT pathway, promoting bone formation. nih.gov
RAS-MAPK Cascade Influence

The influence of ganoderic acids extends to the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling cascade, another fundamental pathway controlling cell proliferation, differentiation, and survival. While direct studies on this compound are limited, research on related compounds from Ganoderma lucidum highlights interactions with this pathway. For example, extracts containing ganoderic acids have been found to inhibit the phosphorylation of ERK1/2, a key component of the MAPK pathway. This inhibition was associated with overcoming paclitaxel (B517696) resistance in breast cancer cells, suggesting that the MAPK pathway is a target for reversing multidrug resistance.

p53-MDM2 Pathway Regulation

A significant body of in vitro evidence points to the regulation of the p53-MDM2 pathway by Ganoderic Acid A (GAA) and its derivatives. nih.gov The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by its negative regulator, Murine Double Minute 2 (MDM2). excli.de

Virtual screening studies first predicted a strong binding affinity of GAA for the MDM2 protein. mdpi.comresearchgate.net Subsequent experimental research has confirmed this interaction. excli.demdpi.com Studies have shown that GAA and its amide derivatives can regulate the MDM2-p53 pathway in MCF-7 breast cancer cells. excli.deresearchgate.net A synthesized amide derivative of GAA, designated A2, was found to bind to MDM2 with a dissociation constant (KD) of 1.68 µM. nih.govmdpi.com This binding is thought to inhibit the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53. mdpi.com The activated p53 can then induce apoptosis. nih.govmdpi.com This mechanism is supported by findings that GAA treatment in LNCaP prostate cancer cells promoted the expression of p53. nih.govmdpi.com Furthermore, newly developed PROTACs based on GAA have been shown to effectively degrade the MDM2 protein, further highlighting this pathway as a key therapeutic target. nih.gov

Compound Cell Line Mechanism of Action Key Finding Reference
Ganoderic Acid A (GAA)MCF-7Regulation of MDM2-p53 pathwayConfirmed interaction between GAA and MDM2. excli.deresearchgate.net
GAA Amide Derivative (A2)Various tumor cellsBinds to MDM2, inhibiting p53 interaction.KD = 1.68 µM; induces apoptosis. nih.govmdpi.com
GAA-based PROTACs (V9, V10)MCF-7, MDA-MB-231Bind to and promote degradation of MDM2 protein.Effective degradation of MDM2 via ubiquitin-proteasome system. nih.gov
STAT3 Signaling Pathway Effects

Ganoderic Acid A (GAA) has been demonstrated to exert inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov The JAK-STAT3 pathway is involved in acute inflammatory responses and tissue injury, and its constitutive activation is common in many cancers, promoting cell proliferation and survival. e-century.us

In vitro studies using HepG2 human liver cancer cells showed that GAA significantly suppressed both constitutively active and IL-6-induced STAT3 phosphorylation. nih.gov This inhibition of STAT3 activation was achieved through the suppression of upstream kinases, Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). nih.gov By inhibiting the JAK2-STAT3 pathway, GAA was also found to attenuate liver cell damage caused by α-amanitin, a potent mushroom toxin. e-century.us Furthermore, the suppression of STAT3 activity by GAA was shown to enhance the sensitivity of HepG2 cells to the chemotherapeutic agent cisplatin, suggesting a synergistic potential in cancer therapy. nih.gov

Reversal of Multidrug Resistance Mechanisms

Several analogues of this compound have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. nih.gov MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of cancer cells. nih.gov

Ganoderenic acid B, a lanostane-type triterpene, demonstrated a potent reversal effect on ABCB1-mediated MDR in HepG2/ADM and MCF-7/ADR cells. nih.gov It was found to enhance the intracellular accumulation of chemotherapy drugs by inhibiting the efflux function of the ABCB1 transporter. nih.gov Mechanistic studies revealed that Ganoderenic acid B does not alter the expression level of the ABCB1 protein itself or its ATPase activity, but rather inhibits its transport function. nih.gov Similarly, Ganoderic acid R was shown to restore the sensitivity of MDR tumor cells to doxorubicin (B1662922) by stimulating drug accumulation within the cells, achieving a reversal index of approximately 22-fold. researchgate.net

Elucidation of Hepatoprotective Activities

Attenuation of Toxin-Induced Hepatic Cell Damage

Ganoderic acids, particularly Ganoderic Acid A (GAA), have demonstrated significant hepatoprotective effects against various toxins in vitro. e-century.us These compounds show potential in mitigating damage to liver cells caused by substances such as α-amanitin, alcohol, and oxidative stress-inducing agents. e-century.usnih.gov

In studies involving α-amanitin, a lethal toxin from Amanita mushrooms, GAA was identified as a promising active monomer that could protect liver cells. e-century.us The protective mechanism involves the downregulation of the intracellular JAK2-STAT3 signaling pathway, which is implicated in the inflammatory response and tissue injury following toxin exposure. e-century.us Other analogues, like Ganodermanontriol, have been shown to protect hepatic cells from tert-butyl hydroperoxide (t-BHP)-induced oxidative stress. nih.gov This protection is mediated by the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, through the activation of the Nrf-2 and PI3K/Akt signaling pathways. nih.gov

Research on alcohol-induced liver injury also supports the hepatoprotective role of GAA. Oral administration of GAA to mice exposed to excessive alcohol significantly inhibited the elevation of serum liver enzymes (AST and ALT) and protected against lipid accumulation and pathological changes in the liver. nih.gov

Toxin Compound Cell/Animal Model Protective Mechanism Reference
α-AmanitinGanoderic Acid AMice, In vitro cell experimentsDown-regulation of JAK2-STAT3 signaling pathway. e-century.us
tert-butyl hydroperoxide (t-BHP)GanodermanontriolHepa1c1c7 cells, Murine liver cellsInduction of Heme Oxygenase-1 (HO-1) via Nrf-2 and PI3K/Akt pathways. nih.gov
AlcoholGanoderic Acid AMiceAmelioration of lipid metabolism and oxidative stress. nih.gov
Cyclophosphamide70% Ethanol Extract (GAA predominant)MicePrevention of serum ALT/AST elevation, attenuation of MDA formation. oamjms.eu

Regulation of Hepatic Lipid Metabolism and Inflammatory Responses (e.g., NF-κB, AMPK)

This compound and its analogues, notably Ganoderic Acid A (GAA), have been identified as significant modulators of hepatic lipid metabolism and inflammatory pathways in various in vitro studies. These lanostane (B1242432) triterpenoids, derived from Ganoderma lucidum, influence key regulatory proteins and gene expression involved in lipid homeostasis and inflammation, primarily centered around the NF-κB and AMPK signaling pathways.

Ganoderic acids have demonstrated a capacity to protect against excessive lipid accumulation in liver models. nih.govnih.gov In studies on alcohol-induced liver injury, supplementation with a ganoderic acid-rich extract, which contained this compound, significantly regulated the mRNA levels of genes related to fatty lipid metabolism. nih.govmdpi.com Specifically, GAA has been shown to ameliorate the excessive accumulation of lipid droplets in hepatocytes. rsc.org This effect is partly achieved by down-regulating the expression of critical genes involved in fatty acid metabolism, such as Sterol regulatory element-binding transcription factor 1 (Srebp-1c), Peroxisome proliferator-activated receptor alpha (Pparα), Acetyl-CoA carboxylase 1 (Acc1), and fatty acid translocase (Cd36). e-century.us

The anti-inflammatory effects of these compounds are closely linked to their ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. nih.govresearchgate.net In vitro experiments have shown that ganoderic acids can inhibit the activation of the NF-κB pathway in macrophages and other cell types. researchgate.netmdpi.com For instance, Deacetyl ganoderic acid F, an analogue, was found to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκB), which prevents the nuclear translocation of the p65 subunit of NF-κB. mdpi.com This suppression of NF-κB activity leads to a downstream reduction in the expression of inflammatory genes. Furthermore, ganoderic acids have been shown to modulate the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, preventing the polarization of macrophages towards a pro-inflammatory M1 phenotype. nih.gov

There is also evidence suggesting an interaction with the AMP-activated protein kinase (AMPK) pathway. A high dose of a ganoderic acid extract was found to elevate levels of allyl isothiocyanate, a compound known to improve lipid accumulation and inflammation through Sirt1/AMPK and NF-κB signaling. mdpi.com Other studies on Ganoderma lucidum extracts have noted a reduction in AMPK phosphorylation, indicating a complex regulatory role in cellular energy metabolism that impacts lipid synthesis. researchgate.net

Table 1: Effects of Ganoderic Acid Analogues on Hepatic Lipid Metabolism and Inflammatory Pathways

Compound/ExtractModel SystemObserved EffectAssociated PathwayReference
Ganoderic Acid A (GAA)High-fat diet fed miceAmeliorated lipid metabolism; reduced expression of Srebp-1c, Pparα, Acc1Lipid Synthesis Regulation rsc.orge-century.us
Ganoderic Acids (GA)LPS-stimulated macrophagesInhibited M1 macrophage polarizationTLR4/MyD88/NF-κB nih.gov
Deacetyl Ganoderic Acid FLPS-stimulated BV-2 microgliaDecreased phosphorylation of IKK and IκB; inhibited p65 nuclear translocationNF-κB mdpi.com
Ganoderic Acid-rich ExtractAlcohol-induced liver injury modelElevated allyl isothiocyanate levelsAMPK, NF-κB mdpi.com

Mitigation of Oxidative Stress and Endoplasmic Reticulum Stress in Liver Cells

This compound and its analogues play a crucial role in protecting liver cells by mitigating cellular stress, particularly oxidative stress. nih.govnih.gov Excessive alcohol consumption or toxic insults can lead to the overproduction of reactive oxygen species (ROS), causing significant oxidative damage to hepatocytes. nih.gov In vitro studies have demonstrated that ganoderic acids can counteract these effects by bolstering the cellular antioxidant defense system. mdpi.com

Supplementation with Ganoderic Acid A or ganoderic acid-rich extracts has been shown to significantly ameliorate alcohol-induced oxidative stress. nih.govmdpi.com This is achieved by decreasing the levels of lipid peroxidation products, such as malondialdehyde (MDA), and reducing the leakage of enzymes like lactate (B86563) dehydrogenase (LDH), which are indicators of cell damage. nih.govmdpi.com Concurrently, these compounds increase the levels and activity of key antioxidant enzymes, including catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH). nih.govmdpi.com By enhancing these endogenous antioxidant mechanisms, ganoderic acids help neutralize excessive ROS and protect cellular components from oxidative damage. mdpi.com

The accumulation of saturated fatty acids in liver cells can lead to mitochondrial dysfunction, a major source of intracellular ROS. mdpi.com Ganoderic Acid A has been found to regulate the metabolism of these fatty acids, thereby preventing mitochondrial dysfunction and reducing the subsequent oxidative stress, which ultimately protects liver cells. mdpi.com

While oxidative stress and endoplasmic reticulum (ER) stress are closely interconnected pathological processes in liver disease, with ROS production being a key factor that can trigger or exacerbate ER stress, direct in vitro evidence detailing the specific effects of this compound or its analogues on mitigating ER stress in liver cells is not extensively documented in the available scientific literature. researchgate.net However, by effectively reducing the cellular ROS burden, these compounds may indirectly contribute to the alleviation of ER stress. nih.govmdpi.com

Analysis of Anti-Inflammatory Effects

Inhibition of Pro-Inflammatory Cytokine Production

A primary mechanism underlying the anti-inflammatory activity of this compound analogues is their potent ability to inhibit the production and release of pro-inflammatory cytokines. In vitro investigations using various cell models, including macrophages and microglia, have consistently shown that compounds like Ganoderic Acid A (GAA) and Deacetyl Ganoderic Acid F can significantly suppress the expression of key inflammatory mediators upon stimulation with agents like lipopolysaccharide (LPS). nih.govmdpi.com

Treatment with ganoderic acids has been demonstrated to decrease the messenger RNA (mRNA) levels and subsequent release of several pivotal pro-inflammatory cytokines. nih.govnih.gov These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comresearchgate.netnih.gov For instance, in LPS-stimulated BV2 microglial cells, GAA effectively inhibited the release of these three cytokines. nih.gov Similarly, studies on macrophages showed that a ganoderic acid mixture reduced the mRNA expression of IL-6, IL-1β, and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov This broad-spectrum inhibition of key cytokines effectively dampens the inflammatory cascade at a molecular level.

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines by Ganoderic Acid Analogues

CompoundCell ModelStimulantInhibited CytokinesReference
Ganoderic Acids (GA)Murine MacrophagesLPSIL-6, IL-1β, MCP-1 (mRNA) nih.gov
Ganoderic Acid A (GAA)BV2 MicrogliaLPSTNF-α, IL-1β, IL-6 (release) nih.gov
Ganoderic Acid A (GAA)Human Nucleus Pulposus CellsIL-1βTNF-α, IL-6 (production) researchgate.net
Deacetyl Ganoderic Acid FBV-2 MicrogliaLPSTNF-α, IL-1β, IL-6 (mRNA and secretion) mdpi.comnih.gov
Ganoderic Acid C1Murine MacrophagesLPSTNF-α (production) researchgate.net

Suppression of Inflammatory Signaling Pathways (e.g., TLR/NF-kB)

The inhibition of pro-inflammatory cytokine production by ganoderic acids is a direct consequence of their ability to suppress upstream inflammatory signaling pathways, most notably the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) axis. nih.govresearchgate.net This pathway is fundamental to the innate immune response and its activation leads to the transcription of numerous inflammatory genes.

Ganoderic acids have been shown to target multiple points within this pathway. Research indicates that these compounds can modulate the TLR4 receptor complex, which recognizes bacterial LPS. nih.gov By interfering with the initial signaling cascade, they prevent the activation of downstream effectors. A key target is the NF-κB complex itself. mdpi.comresearchgate.net Analogues such as Deacetyl Ganoderic Acid F and Ganoderic Acid C1 have been shown to inhibit the LPS-induced activation of NF-κB. researchgate.netmdpi.com The mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. mdpi.com This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β. mdpi.comresearchgate.net

Studies confirm that the anti-inflammatory effects of Ganoderic Acid A in alleviating inflammation in human nucleus pulposus cells are mediated through the regulation of the NF-κB pathway. researchgate.net Similarly, the ability of ganoderic acids to prevent the pro-inflammatory M1 polarization of macrophages is achieved by regulating the TLR4/MyD88/NF-κB signaling pathway. nih.gov

Characterization of Antioxidant Capabilities

Direct Free Radical Scavenging Activity

The triterpenoid (B12794562) class of compounds from Ganoderma lucidum, which includes this compound, possesses significant antioxidant properties characterized by direct free radical scavenging activity. researchgate.netoamjms.eu This capability is crucial for protecting cells from the damaging effects of oxidative stress caused by an imbalance between the production of free radicals and the body's ability to neutralize them.

In vitro assays are commonly used to quantify this scavenging potential. Studies on total terpene extracts isolated from Ganoderma lucidum have demonstrated a potent capacity to neutralize various types of free radicals. In one such study, the terpene fraction showed significant hydroxyl radical scavenging activity, with an IC50 value (the concentration required to scavenge 50% of the radicals) of 225±3.8 µg/mL. researchgate.net The same extract also effectively inhibited lipid peroxidation, another marker of free radical damage, with an IC50 of 177±6.7 µg/mL. researchgate.net

Furthermore, extracts rich in triterpenoids, with Ganoderic Acid A being a predominant component, have exhibited high scavenging activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. oamjms.eunih.gov An extract obtained using 70% ethanol, which yielded a high content of total triterpenoids, displayed the highest DPPH radical scavenging activity compared to other extracts. oamjms.eu While specific IC50 values for pure this compound are not detailed, the strong and consistent free radical scavenging performance of triterpenoid-rich fractions from Ganoderma lucidum indicates that this class of compounds, including this compound and its analogues, are effective direct antioxidants. researchgate.netnih.govnih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

Ganoderic acids, triterpenoids from Ganoderma lucidum, have demonstrated the ability to modulate endogenous antioxidant defense systems, thereby mitigating cellular oxidative stress. nih.gov Studies on ganoderic acid analogues reveal significant effects on the activity and expression of key antioxidant enzymes. For instance, intervention with ganoderic acids in models of alcohol-induced liver injury resulted in an increased activity of critical enzymes such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD). nih.gov

Specifically, Ganoderic acid D (GA-D), a prominent analogue, has been shown to activate the PERK/NRF2 signaling pathway. nih.gov The nuclear erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant enzymes. nih.govnih.gov Activation of Nrf2 leads to the enhanced expression of these protective enzymes, which form the first line of defense against reactive oxygen species (ROS). nih.govsemanticscholar.org By boosting the levels of SOD, CAT, and GSH, ganoderic acids help restore redox homeostasis within the cell. nih.govnih.gov This enzymatic modulation is a crucial mechanism underlying the protective effects of these compounds against oxidative damage.

Prevention of Oxidative Damage

The enhancement of antioxidant enzyme systems by ganoderic acids directly contributes to the prevention of oxidative damage to cellular macromolecules. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. semanticscholar.org Excessive ROS can lead to lipid peroxidation, DNA damage, and protein denaturation, ultimately compromising cell function and viability. mdpi.com

Ganoderic acid analogues have been shown to effectively counter these damaging processes. In in vitro models, Ganoderic acid D (GA-D) markedly inhibited the generation of ROS in human amniotic mesenchymal stem cells subjected to oxidative stress. nih.govsemanticscholar.org Furthermore, treatment with ganoderic acids can significantly reduce the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation. nih.gov The accumulation of high concentrations of certain fatty acids in liver cells can lead to mitochondrial dysfunction and oxidative stress, a process that can be regulated by ganoderic acids. mdpi.com By scavenging excess ROS and inhibiting lipid peroxidation, ganoderic acids protect cellular structures from oxidative assault, a mechanism central to their therapeutic potential. nih.govsemanticscholar.org

Immunomodulatory Properties at the Cellular Level

Ganoderic acids are recognized for their significant immunomodulatory activities, influencing the function of the host's immune system. nih.govnih.gov These triterpenoids can exert both immunostimulatory and anti-inflammatory effects, depending on the specific compound and the cellular context. researchgate.net The immunomodulatory potential of ganoderic acids is a key aspect of their diverse pharmacological profile, contributing to their traditional use for improving immune function. nih.govlongdom.org Research indicates that these compounds can modulate signaling pathways crucial for immune cell regulation, such as the NF-κB pathway. researchgate.net

Effects on Immune Cell Function and Activation

At the cellular level, ganoderic acid analogues directly influence the behavior of various immune cells. Studies have shown that specific ganoderic acids, including Ganoderic Acid A, B, D, and F, can reduce the level of Programmed cell death protein 1 (PD-1) on human B-lymphocytes and T-lymphoma cells. irispublishers.com PD-1 is a critical immune checkpoint receptor that downregulates T-cell activation, and its inhibition is a major strategy in cancer immunotherapy. irispublishers.com

Furthermore, ganoderic acids can modulate the production and secretion of cytokines, which are key signaling molecules in the immune system. For example, Ganoderic acid C1 has been found to suppress the production of the pro-inflammatory cytokine TNF-α in mouse macrophages and peripheral blood mononuclear cells from asthma patients. researchgate.net Other studies have noted that ganoderic acids can upregulate cytokines such as IL-2 and IFN-γ, which are crucial for cell-mediated immunity and activating CD8+ T cells. researchgate.netlongdom.org This modulation of cytokine expression and immune cell surface receptors highlights the ability of ganoderic acids to fine-tune immune responses. nih.govirispublishers.com

Enzyme Inhibitory Profile

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. researchgate.net Inhibition of this enzyme is an established therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. researchgate.netnih.gov

Extracts from the fruiting body of Ganoderma lucidum, which are rich in triterpenoids, have demonstrated notable in vitro inhibitory activity against α-glucosidase. researchgate.netresearchgate.net For instance, a chloroform (B151607) extract of G. lucidum was found to inhibit the enzyme, with the neutral fraction showing stronger inhibition (IC₅₀ of 88.7 µg/ml) than the positive control, acarbose (B1664774) (IC₅₀ of 336.7 µg/ml). researchgate.net Further investigation led to the isolation of specific compounds, such as ganoderol B, which was identified as a potent α-glucosidase inhibitor. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Ganoderma lucidum Extracts and Acarbose

Substance IC₅₀ (µg/mL)
G. lucidum Neutral Fraction 88.7
Acarbose (Positive Control) 336.7

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and cataracts. researchgate.net Therefore, aldose reductase inhibitors are of significant therapeutic interest.

Several ganoderic acid analogues isolated from Ganoderma lucidum have been identified as potent inhibitors of human aldose reductase in vitro. nih.govnih.gov Structure-activity relationship studies have revealed that a free carboxyl group in the side chain is often essential for potent inhibitory activity. nih.govits.ac.id Compounds such as Ganoderic Acid C2, Ganoderenic Acid A, and Ganoderic Acid Df have shown significant inhibitory effects. nih.govits.ac.id

Table 2: Aldose Reductase Inhibitory Activity of Ganoderic Acid Analogues

Compound IC₅₀ (µM)
Ganoderic Acid Df 22.8
Ganoderic Acid C2 > 50 µg/mL (Potent)
Ganoderenic Acid A > 50 µg/mL (Potent)

Farnesyl Protein Transferase (FPT) Inhibition

Currently, there is a lack of specific in vitro studies investigating the inhibitory effects of this compound on Farnesyl Protein Transferase (FPT). While FPT inhibition is a recognized strategy in anti-tumor research, and various compounds are studied for this activity, specific research detailing the direct interaction or inhibition constants of this compound with FPT is not available in the current scientific literature based on conducted searches.

Other Relevant Enzyme Targets (e.g., Acetylcholinesterase, Tyrosinase, α-Amylase)

Detailed in vitro investigations into the inhibitory activity of this compound against several other relevant enzyme targets are not extensively documented in publicly available research.

Acetylcholinesterase (AChE): While extracts from Ganoderma lucidum, the source of ganoderic acids, have demonstrated acetylcholinesterase inhibitory properties, specific studies isolating this compound and quantifying its direct inhibitory effect (such as IC50 values) on AChE are not currently available.

Tyrosinase: Similarly, various extracts from Ganoderma species have been shown to inhibit tyrosinase activity, an enzyme crucial in melanin (B1238610) synthesis. However, research focused specifically on the in vitro tyrosinase inhibitory capacity of this compound has not been identified.

α-Amylase: The potential for α-amylase inhibition, a target for managing postprandial hyperglycemia, has been explored for Ganoderma lucidum extracts. At present, there are no specific studies that report the in vitro α-amylase inhibitory activity directly attributable to this compound.

Due to the absence of specific research findings, data tables on the enzymatic inhibition by this compound cannot be provided.

Anti-Neuroinflammatory Mechanisms

The anti-neuroinflammatory properties of ganoderic acids have been a subject of scientific interest, with studies often focusing on analogues such as Ganoderic Acid A. These studies have explored mechanisms like the modulation of microglial activation and the inhibition of pro-inflammatory cytokine production in in vitro models. nih.gov However, specific mechanistic studies detailing the anti-neuroinflammatory effects of this compound in vitro are not present in the available scientific literature. Research is needed to determine if this compound can modulate pathways such as NF-κB or affect the release of inflammatory mediators like TNF-α, IL-1β, and IL-6 in neural cell models.

Anti-Human Immunodeficiency Virus (HIV) Protease Activity

A number of triterpenoids isolated from Ganoderma lucidum, including several other ganoderic acids, have been evaluated for their ability to inhibit HIV-1 protease, a critical enzyme for viral replication. nih.govnih.gov These studies have reported varying degrees of inhibitory activity, often expressed with IC50 values. Despite the investigation of its analogues, there is currently no specific published data from in vitro assays that quantifies the anti-HIV protease activity of this compound. Therefore, its potential as an inhibitor of this viral enzyme remains uncharacterized.

Q & A

Q. What are the structural characteristics and natural sources of Ganoderic Acid AM1?

this compound (GA-AM1) is a lanostane-type triterpenoid with the molecular formula C₃₀H₄₂O₈ and molecular weight 530.66 . It is primarily isolated from Ganoderma lucidum (灵芝), a medicinal mushroom. Structural identification involves nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation . Key functional groups include hydroxyl, carbonyl, and carboxyl moieties, which contribute to its bioactivity .

Q. What methodologies are used to extract and purify GA-AM1 from natural sources?

  • Extraction : Ethanol or methanol-based Soxhlet extraction is common, followed by liquid-liquid partitioning to isolate triterpenoid-rich fractions .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is standard. Purity (>95%) is validated via UV detection (210–254 nm) and LC-MS .
  • Challenges : Co-elution with structurally similar analogs (e.g., Ganoderic Acid A or C) requires optimized chromatographic conditions .

Q. How is the cytotoxic activity of GA-AM1 assessed in vitro?

Cytotoxicity is evaluated using cell viability assays (e.g., MTT or CCK-8) against cancer cell lines (e.g., HeLa cells). GA-AM1 exhibits an IC₅₀ of 19.8 µM in HeLa cells . Key steps include:

  • Controls : Negative (DMSO vehicle) and positive (e.g., doxorubicin) controls.
  • Dose-response curves : 6–8 concentrations tested in triplicate.
  • Statistical analysis : Nonlinear regression to calculate IC₅₀ values .

Advanced Research Questions

Q. What experimental designs are used to study GA-AM1’s mechanism of action in cancer cells?

  • Pathway analysis : Western blotting or phospho-antibody arrays to assess signaling pathways (e.g., ERK phosphorylation inhibition) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Critical controls : Include siRNA knockdown of target genes (e.g., ABCB1 in multidrug resistance studies) to validate specificity .

Q. How can researchers optimize analytical methods to distinguish GA-AM1 from co-occurring analogs?

  • Chromatographic optimization : Adjust mobile phase pH or column temperature to resolve overlapping peaks .
  • Mass spectrometry : Use tandem MS (MS/MS) with collision-induced dissociation (CID) to differentiate fragment patterns of GA-AM1 and isomers .
  • Multivariate analysis : Principal Component Analysis (PCA) or Hierarchical Clustering Analysis (HCA) of LC-MS datasets to identify unique biomarkers .

Q. What strategies address contradictory data on GA-AM1’s bioactivity across studies?

  • Standardized protocols : Adopt consensus guidelines for cell culture conditions (e.g., passage number, serum concentration) to reduce variability .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) and adjust for purity differences .
  • In silico validation : Molecular docking to confirm binding affinity to proposed targets (e.g., ABCB1 transporters) .

Q. How do researchers evaluate GA-AM1’s synergistic effects with chemotherapeutic agents?

  • Combination Index (CI) : Calculate via the Chou-Talalay method using CompuSyn software. CI < 1 indicates synergy .
  • Mechanistic overlap : Assess shared targets (e.g., ABCB1 inhibition to reverse doxorubicin resistance) using transporter assays .

Q. What statistical methods are critical for analyzing GA-AM1’s pharmacokinetic data?

  • Non-compartmental analysis (NCA) : Calculate AUC, Cₘₐₓ, and t₁/₂ from plasma concentration-time curves.
  • Population pharmacokinetics (PopPK) : Nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .
  • Bioavailability studies : Compare intravenous vs. oral administration using ANOVA with post-hoc Tukey tests .

Q. How are in vivo studies designed to validate GA-AM1’s efficacy and safety?

  • Animal models : Xenograft mice implanted with GA-AM1-sensitive cancer cells (e.g., HepG2).
  • Dosing regimen : Escalating doses (10–50 mg/kg) administered intraperitoneally for 28 days.
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

Q. What approaches enhance GA-AM1’s bioavailability for therapeutic applications?

  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to improve solubility.
  • Prodrug design : Esterification of carboxyl groups to enhance intestinal absorption .
  • Pharmacokinetic modifiers : Co-administration with CYP3A4 inhibitors to reduce hepatic metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.